2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a carboxylic acid group and a hydroxy-methoxyphenyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. For instance, the use of sulfuric acid or hydrochloric acid as catalysts can promote the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that it may have potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer activity, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication in cancer cells. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the specific arrangement of these functional groups can influence its biological activity, making it a more potent antioxidant or anticancer agent compared to its analogs.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-13-7-8(3-5-12(13)18)14-16-10-4-2-9(15(19)20)6-11(10)17-14/h2-7,18H,1H3,(H,16,17)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZYCLCDPEFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654537 | |
Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-64-0 | |
Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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